methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and various industrial processes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its presence in many pharmaceutical drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be conducted under ambient, aqueous, and metal-free conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often involves large-scale reactions using similar synthetic routes. The choice of solvents and reaction conditions is optimized for scalability, yield, and environmental considerations. For example, the use of green chemistry principles, such as aqueous solvents and mild reaction conditions, is increasingly favored .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases or acids.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed in cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core scaffold .
Scientific Research Applications
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act as antagonists of neuropeptide S receptors, influencing neurological pathways . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[4,5-b]pyridine: Known for its applications in medicinal chemistry.
Uniqueness: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further derivatization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1206984-08-8 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-13-6-8(5-11)12-9(13)4-7/h2-4,6H,5H2,1H3 |
InChI Key |
HLQPMODHZBYWGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)CCl |
Purity |
95 |
Origin of Product |
United States |
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